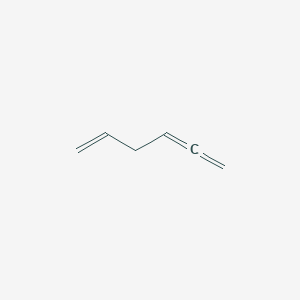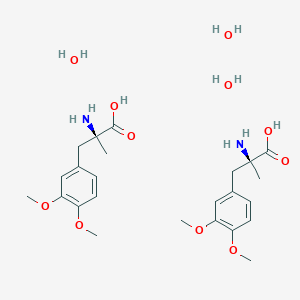
1,2-O-Dioctadecyl-sn-glycerol
Overview
Description
1,2-O-Dioctadecyl-sn-glycerol is an organic compound that belongs to the class of substituted glycerols. It is characterized by the presence of two octadecyl groups attached to the first and second hydroxyl groups of the glycerol molecule. This compound is a lipid molecule and is known for its use in the synthesis of thermostable lipid nanoparticles .
Mechanism of Action
Target of Action
1,2-O-Dioctadecyl-sn-glycerol, also known as Compound 7b, is a lipid molecule that primarily targets lipid membranes . It mimics the structure of natural phospholipids, allowing it to interact with lipid membranes and alter their properties .
Mode of Action
The compound interacts with lipid membranes, inducing membrane fusion and activating protein kinase C . Protein kinase C is an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Biochemical Pathways
The activation of protein kinase C by this compound can lead to various downstream effects. For instance, it can induce the release of calcium from intracellular stores . This release of calcium can then trigger further biochemical reactions, including the activation of calcium-dependent enzymes .
Result of Action
The interaction of this compound with lipid membranes and its activation of protein kinase C can have several cellular effects. It can induce apoptosis, a process of programmed cell death, and inhibit the growth of tumor cells in vitro . These effects make it a potential tool for cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-O-Dioctadecyl-sn-glycerol is typically synthesized through chemical synthesis. A common method involves the reaction of caprylic acid with glycerol. This process requires specific reaction conditions and catalysts to ensure the successful formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in controlled environments to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1,2-O-Dioctadecyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The octadecyl groups can be substituted with other functional groups through appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,2-O-Dioctadecyl-sn-glycerol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycerol: Similar in structure but with oleoyl groups instead of octadecyl groups.
1,2-Dioctanoyl-sn-glycerol: Contains shorter octanoyl groups, leading to different physical and chemical properties.
Uniqueness
1,2-O-Dioctadecyl-sn-glycerol is unique due to its long octadecyl chains, which confer specific properties such as high stability and the ability to form thermostable lipid nanoparticles. These properties make it particularly useful in applications requiring stable lipid structures .
Properties
IUPAC Name |
(2S)-2,3-dioctadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3/t39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCYTDFERPPPU-KDXMTYKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)











